CAS number for trans-3-(Aminomethyl)cyclobutanol
CAS number for trans-3-(Aminomethyl)cyclobutanol
{"answer":"A Technical Guide to trans-3-(Aminomethyl)cyclobutanol: Characterization, Synthesis, and Application in Drug Discovery
Introduction
trans-3-(Aminomethyl)cyclobutanol is a disubstituted cyclobutane derivative featuring both a primary amine and a hydroxyl group. These functional groups, coupled with the three-dimensional and rigid nature of the cyclobutane core, make it a valuable building block for medicinal chemistry and drug discovery. The cyclobutane scaffold is increasingly recognized for its ability to confer favorable pharmacokinetic properties, such as increased metabolic stability and improved three-dimensionality, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] This guide provides a comprehensive overview of trans-3-(Aminomethyl)cyclobutanol, including its identification, physicochemical properties, a proposed synthetic route, and its potential applications in the development of novel therapeutics.
Compound Identification
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IUPAC Name : rel-(1r,3r)-3-(aminomethyl)cyclobutan-1-ol[3]
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Molecular Formula : C₅H₁₁NO[3]
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Molecular Weight : 101.15 g/mol [3][]
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SMILES : O[C@H]1CC1[3]
Physicochemical and Pharmacokinetic Properties
The unique puckered structure of the cyclobutane ring imparts specific conformational constraints that are advantageous in drug design.[1] Compared to more flexible aliphatic chains or larger ring systems, the cyclobutane scaffold can help to lock a molecule into a bioactive conformation, thereby improving its potency and reducing off-target effects.[7] The presence of both a hydrogen bond donor (amine) and a hydrogen bond acceptor/donor (hydroxyl) provides versatile points for interaction with biological targets.
Predicted and Experimental Properties
A comprehensive understanding of a compound's physicochemical properties is crucial for its development as a drug candidate. For a novel or sparsely characterized compound like trans-3-(Aminomethyl)cyclobutanol, a combination of computational prediction and experimental determination is employed.
| Property | Predicted/Experimental Value | Significance in Drug Discovery |
| cLogP | - | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME). |
| Topological Polar Surface Area (TPSA) | - | Predicts the ability of a molecule to permeate cell membranes. |
| Aqueous Solubility | - | Crucial for bioavailability and formulation development. |
| pKa | - | Determines the ionization state of the molecule at physiological pH, which affects its interaction with targets and its solubility. |
| Metabolic Stability | - | The cyclobutane ring is generally considered to be metabolically robust.[8] |
Researchers would populate this table with experimentally determined values.
Structural Elucidation and Quality Control
For any novel or synthesized chemical entity, unambiguous confirmation of its structure and purity is paramount. A suite of analytical techniques is employed for this purpose.
Analytical Workflow
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for establishing connectivity and confirming the trans stereochemistry.
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which confirms the elemental composition of the molecule.
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Purity Analysis : High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to assess the purity of the compound.
Caption: Workflow for the structural confirmation and purity analysis of a synthesized compound.
Proposed Synthetic Route
While several methods exist for the synthesis of functionalized cyclobutanes, a common strategy involves the modification of a pre-existing cyclobutane core.[9] A plausible route to trans-3-(Aminomethyl)cyclobutanol could start from a commercially available precursor such as trans-3-(Boc-aminomethyl)cyclobutanol (CAS 952029-48-0).[10]
Step-by-Step Protocol
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Deprotection of the Amine : The Boc (tert-butyloxycarbonyl) protecting group on the amine is removed under acidic conditions.
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Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane.
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Mechanism : The acid cleaves the tert-butyl carbamate, releasing the free amine and generating carbon dioxide and isobutylene as byproducts.
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Work-up and Isolation : The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the final product.
Caption: A two-step synthetic pathway from a Boc-protected precursor.
Applications in Drug Discovery
The incorporation of small, rigid scaffolds like cyclobutane is a key strategy to "escape flatland" in medicinal chemistry, moving away from predominantly flat, aromatic structures towards more three-dimensional molecules with improved pharmacological properties.[11] trans-3-(Aminomethyl)cyclobutanol serves as a versatile scaffold for the synthesis of a wide range of derivatives.
Role as a Pharmacophore Scaffold
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Conformational Restriction : The rigid cyclobutane ring can lock flexible side chains into a specific orientation, which can be crucial for high-affinity binding to a protein target.[2][12]
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Vectorial Display of Functional Groups : The trans arrangement of the aminomethyl and hydroxyl groups places them on opposite sides of the ring, allowing them to be directed into distinct pockets of a binding site.
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Metabolic Stability : The cyclobutane core is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[13]
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Analgesics and Receptor Agonists : Cyclobutane derivatives have been successfully developed as agonists for receptors like the GLP-1 receptor and as antagonists for integrin receptors.[13][14]
CAS Number Registration for Novel Substances
For a newly synthesized compound that is not yet in the CAS REGISTRY, a CAS number can be obtained by submitting the substance's information to the Chemical Abstracts Service.[15] This process is essential for regulatory compliance, publication, and commercialization.[16][17]
The Registration Process
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Data Compilation : Gather all necessary information, including the chemical structure, spectroscopic data (NMR, MS), and any other characterizing information.[18]
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Submission : Submit the information to CAS through their online portal.[15]
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Review and Assignment : CAS scientists review the submission to ensure the substance is unique and meets their registration criteria.[18] If approved, a new CAS Registry Number is assigned.[16]
Conclusion
trans-3-(Aminomethyl)cyclobutanol is a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its rigid cyclobutane core and versatile functional groups offer a platform for creating compounds with potentially improved efficacy, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide for its characterization, synthesis, and potential applications provide a framework for researchers to utilize this and similar scaffolds in the development of the next generation of therapeutics.
References
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Wirth, T., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. [Link]
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Karageorge, G. N., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 23(61), 15457-15462. [Link]
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PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Novel Disubstituted Cyclobutanone Derivatives. [Link]
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CAS.org. CAS Registry Services. [Link]
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CAS.org. CAS Registration Criteria-Overview. [Link]
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REACH24H. (2024). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]
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National Institutes of Health. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
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ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. [Link]
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ACS Publications. (2012). Cyclobutane Derivatives As Novel Nonpeptidic Small Molecule Agonists of Glucagon-Like Peptide-1 Receptor. [Link]
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ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment library. [Link]
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Wikipedia. (n.d.). CAS Registry Number. [Link]
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ACS Publications. (2002). Novel Synthesis of Functionalized Cyclobutane Derivatives via Intramolecular Conjugate Addition of Alkenyltrimethylstannane Functions to α,β-Alkynic Esters Mediated by Copper(I) Chloride. [Link]
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Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]
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ResearchGate. (n.d.). Cyclobutane Derivatives As Novel Nonpeptidic Small Molecule Agonists of Glucagon-Like Peptide-1 Receptor. [Link]
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PubMed Central. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link]
- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
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PubMed Central. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[4][4]-rearrangement cascade. [Link]
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Royal Society of Chemistry. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link] "}
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